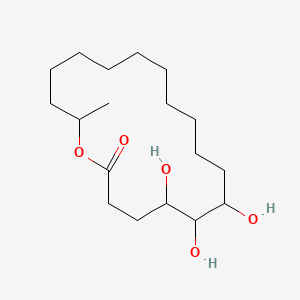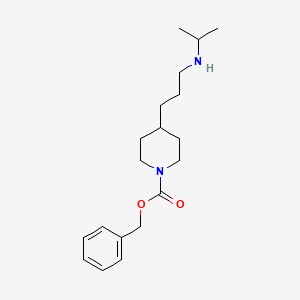
Benzyl 4-(3-(isopropylamino)propyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-(3-(isopropylamino)propyl)piperidine-1-carboxylate is a chemical compound with a complex structure that includes a piperidine ring, a benzyl group, and an isopropylamino propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(3-(isopropylamino)propyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and isopropylamine. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process may require the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(3-(isopropylamino)propyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzyl 4-(3-(isopropylamino)propyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a reactant in the synthesis of various piperidine derivatives and molecular rods.
Biology: Investigated for its potential role in biological systems and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Benzyl 4-(3-(isopropylamino)propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate
- Benzyl 4-(isopropylamino)piperidine-1-carboxylate
Uniqueness
Benzyl 4-(3-(isopropylamino)propyl)piperidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with a benzyl group and an isopropylamino propyl chain makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H30N2O2 |
|---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
benzyl 4-[3-(propan-2-ylamino)propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H30N2O2/c1-16(2)20-12-6-9-17-10-13-21(14-11-17)19(22)23-15-18-7-4-3-5-8-18/h3-5,7-8,16-17,20H,6,9-15H2,1-2H3 |
InChI Key |
JJRUBXMLNIWTAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


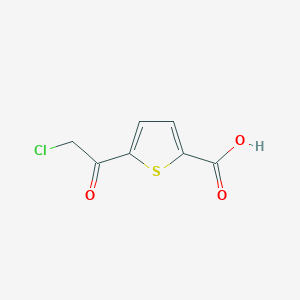
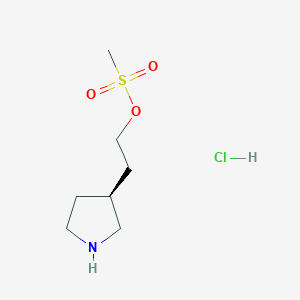
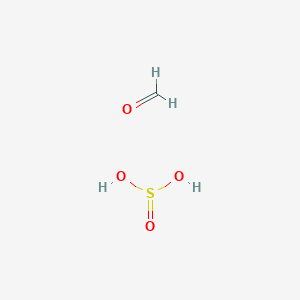
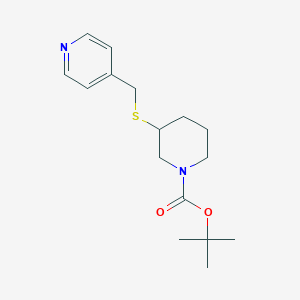
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-1-(phenylsulfonyl)-](/img/structure/B13970196.png)
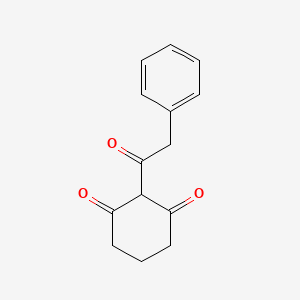
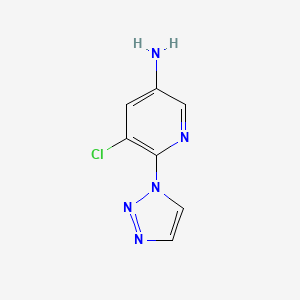
![2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13970206.png)



![5,7-Dimethylpyrimido[1,6-a]indole](/img/structure/B13970239.png)
